molecular formula C8H6BrNO4 B116460 1-(5-Bromo-2-hydroxy-3-nitrophenyl)ethanone CAS No. 70978-54-0

1-(5-Bromo-2-hydroxy-3-nitrophenyl)ethanone

Cat. No.: B116460
CAS No.: 70978-54-0
M. Wt: 260.04 g/mol
InChI Key: CLNIBJASCGZXHH-UHFFFAOYSA-N
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Scientific Research Applications

Safety and Hazards

5’-Bromo-2’-hydroxy-3’-nitroacetophenone may cause skin irritation, serious eye irritation, and respiratory irritation . Proper safety measures should be taken while handling this compound.

Mechanism of Action

Target of Action

It is used in studies involving hiv-1 integrase inhibitors , suggesting that it may interact with the HIV-1 integrase enzyme.

Mode of Action

It is known to be used as a chemical reagent in the synthesis of amides and benzoxazoles . This suggests that it may interact with its targets through the formation of these compounds, leading to changes in the target’s function or structure.

Pharmacokinetics

Therefore, its impact on bioavailability is currently unknown .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-Bromo-2’-hydroxy-3’-nitroacetophenone typically involves the bromination of 2’-hydroxy-3’-nitroacetophenone . The reaction is carried out in the presence of bromine and a suitable solvent such as chloroform . The reaction mixture is refluxed for a specific period to ensure complete bromination . The product is then purified by recrystallization.

Industrial Production Methods

Industrial production methods for 5’-Bromo-2’-hydroxy-3’-nitroacetophenone are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

5’-Bromo-2’-hydroxy-3’-nitroacetophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Hydrogen gas with a palladium catalyst.

    Oxidation: Potassium permanganate or chromium trioxide.

Major Products

    Substitution: Formation of various substituted acetophenones.

    Reduction: Formation of 5’-Bromo-2’-hydroxy-3’-aminoacetophenone.

    Oxidation: Formation of 5’-Bromo-2’-hydroxy-3’-nitrobenzaldehyde.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5’-Bromo-2’-hydroxy-3’-nitroacetophenone is unique due to the presence of both a bromine atom and a nitro group on the acetophenone core. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to similar compounds .

Properties

IUPAC Name

1-(5-bromo-2-hydroxy-3-nitrophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO4/c1-4(11)6-2-5(9)3-7(8(6)12)10(13)14/h2-3,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLNIBJASCGZXHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=CC(=C1)Br)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70351031
Record name 1-(5-Bromo-2-hydroxy-3-nitrophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70351031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70978-54-0
Record name 1-(5-Bromo-2-hydroxy-3-nitrophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70351031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5'-Bromo-2'-hydroxy-3'-nitroacetophenone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 5-bromo-2-hydroxyacetophenone (23.7 g, 0.110 mol) in carbon tetrachloride (90 ml) was added with concentrated nitric acid (17.2 ml). The mixture was left under stirring at 75° C. for 50 minutes, then left to cool at room temperature. The precipitated solid was recovered by filtration washing with cold carbon tetrachloride. After drying under vacuum, 20.9 g of the title product were obtained as a light yellow solid (73% yield).
Quantity
23.7 g
Type
reactant
Reaction Step One
Quantity
17.2 mL
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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